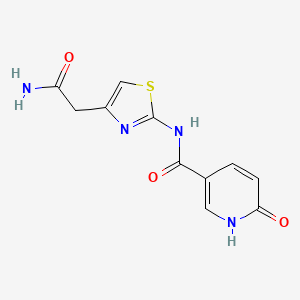

![molecular formula C12H11N3O4S2 B2992985 methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448070-21-0](/img/structure/B2992985.png)

methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is an organic compound with a complex structure. This compound is part of a broader category of molecules known for their significant biological activity, often used in medicinal chemistry to develop new therapeutic agents. Its intricate structure, combining a pyrrolo[3,4-d]pyrimidine core with a thiophene carboxylate, positions it as a versatile scaffold in drug discovery and development.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-mercapto-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one, have been associated with the de novo purine metabolic enzyme, phosphoribosylaminoimidazole carboxylase (paics) . PAICS has been identified as an oncogene in several tumor types .

Mode of Action

Based on its structural similarity to other pyrrolo[2,3-d]pyrimidines, it may interact with its target enzyme, potentially inhibiting its function and disrupting the associated biochemical pathways .

Biochemical Pathways

The compound may affect the de novo purine metabolic pathway . This pathway is involved in nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation . Disruption of this pathway could lead to a variety of downstream effects, potentially including the inhibition of tumor growth .

Result of Action

Given its potential role in inhibiting the de novo purine metabolic pathway, it may result in the disruption of nucleotide synthesis and other related processes . This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .

Analyse Biochimique

Biochemical Properties

Compounds with similar pyrrolopyrimidine structures have been found to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) .

Cellular Effects

The cellular effects of methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate are currently unknown. Related pyrrolopyrimidine compounds have demonstrated significant effects on cell function. For example, some pyrrolopyrimidine derivatives have been found to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

Related pyrrolopyrimidine compounds have been found to inhibit the activity of certain kinases, such as FGFRs . These compounds are thought to bind to the kinase’s ATP-binding site, thereby inhibiting its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis begins with the construction of the pyrrolo[3,4-d]pyrimidine ring. This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents like ammonium acetate, formamide, or urea are commonly employed.

Sulfonylation: : The key sulfonyl group introduction is achieved through sulfonyl chlorides in the presence of a base like triethylamine. The reaction typically occurs at a controlled temperature to ensure regioselectivity.

Carboxylation: : The thiophene ring is carboxylated using carbon dioxide under high pressure or via lithiation followed by carbonation. Methanol is often used as a solvent to facilitate esterification, forming the final methyl ester group.

Industrial Production Methods

Industrially, the compound is synthesized using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automated systems manage reagent addition, temperature, and pressure, ensuring scalable and reproducible synthesis.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring. Reagents like m-chloroperbenzoic acid (m-CPBA) facilitate the oxidation process, forming sulfoxides or sulfones.

Reduction: : The compound is susceptible to reduction, especially at the sulfonyl and pyrrolo[3,4-d]pyrimidine moieties. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly at the thiophene ring. Halogenation with agents like N-bromosuccinimide (NBS) and nucleophilic substitution with amines are typical examples.

Common Reagents and Conditions

Oxidation: : m-CPBA, hydrogen peroxide

Reduction: : LiAlH4, NaBH4

Substitution: : NBS, sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Alcohols, amines

Substitution: : Halogenated thiophenes, aminated pyrimidines

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

Biologically, it serves as a lead compound for developing new drugs targeting specific enzymes and receptors. Its unique structure allows for modifications that enhance binding affinity and selectivity.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, antiviral compound, and anti-inflammatory drug.

Industry

Industrially, the compound is used in the development of advanced materials. Its sulfonyl and thiophene groups contribute to the electronic properties of conductive polymers and organic semiconductors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-4-yl)sulfonyl)thiophene-2-carboxylate

Ethyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

Methyl 3-((5H-pyrrolo[2,3-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate

Uniqueness

Compared to its analogs, methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate exhibits higher potency in biological assays due to its optimal molecular geometry and electronic properties. Its unique combination of pyrrolo[3,4-d]pyrimidine and thiophene moieties enhances its reactivity and specificity towards biological targets.

This compound stands out for its broad range of applications across different scientific fields, making it a valuable tool for researchers and industry professionals alike.

Propriétés

IUPAC Name |

methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGFUORBPXZYEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

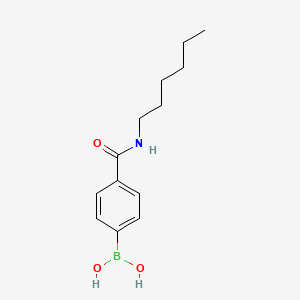

![6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)

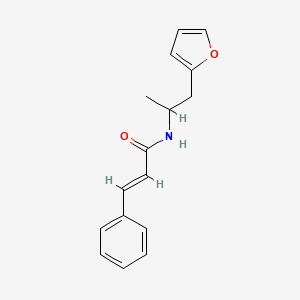

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)

![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)

![3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one](/img/structure/B2992918.png)

![N-[1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-yl]prop-2-enamide](/img/structure/B2992922.png)

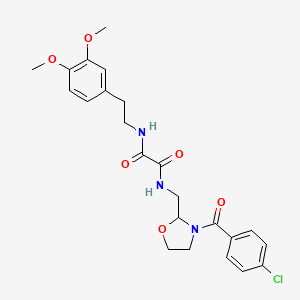

![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)

![N-methyl-2-(3-(phenylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2992925.png)